
5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and a cyclohexylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with a cyclohexylmethylamine derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as DMF or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the triazole ring.
Aplicaciones Científicas De Investigación
5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazole: Lacks the amine group, which may affect its reactivity and biological activity.
1-(Cyclohexylmethyl)-1H-1,2,4-triazol-3-amine:
Uniqueness
5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the bromine atom and the cyclohexylmethyl group, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H15BrN4 |
|---|---|
Peso molecular |
259.15 g/mol |
Nombre IUPAC |
5-bromo-1-(cyclohexylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H15BrN4/c10-8-12-9(11)13-14(8)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,11,13) |
Clave InChI |
CAMSMQUZRFTQPD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CN2C(=NC(=N2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


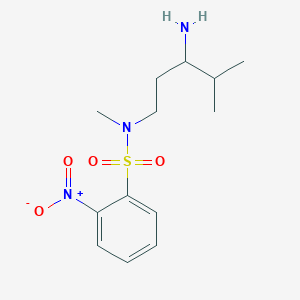
![4-Chloro-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076434.png)
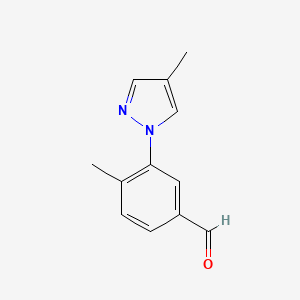
![2-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13076448.png)

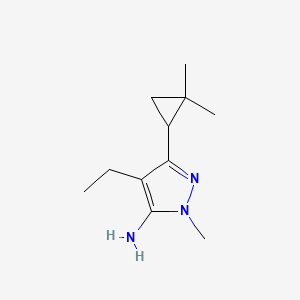
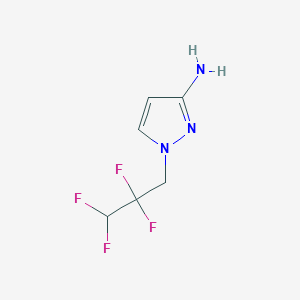
![1-[(1-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13076482.png)

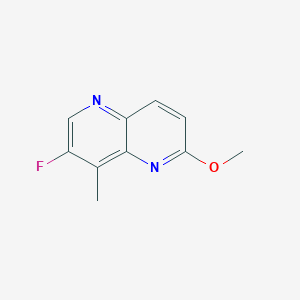
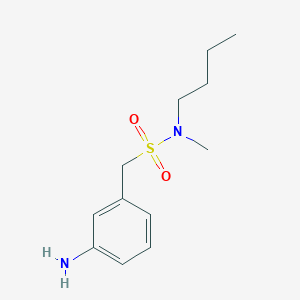
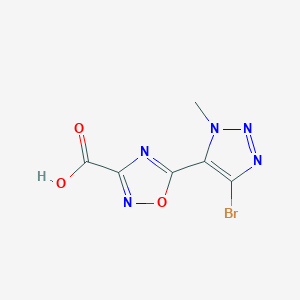

![5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13076505.png)
